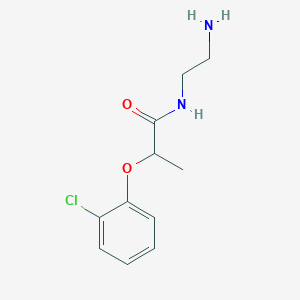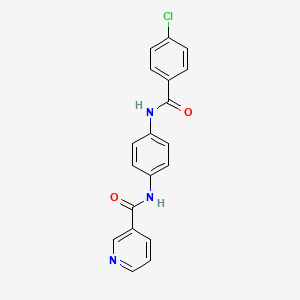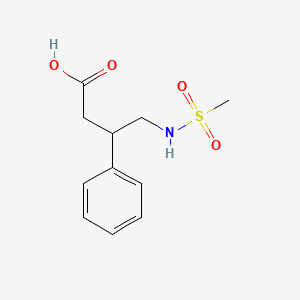![molecular formula C17H17NO3 B6641928 (E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as HPPH or 2-(2'-hydroxyphenyl)-3-(4'-hydroxyphenyl) propenoic acid.
Mecanismo De Acción
The mechanism of action of HPPH involves its ability to selectively accumulate in cancer cells due to their higher metabolic rate and increased expression of certain receptors. Upon activation by light, HPPH produces ROS that can cause damage to the cancer cells' DNA and other cellular components, leading to their destruction.
Biochemical and physiological effects:
HPPH has been shown to have minimal toxicity and is well-tolerated by the body. It has a high affinity for cancer cells and can selectively accumulate in them, leading to their destruction upon activation by light. HPPH has also been shown to have antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, minimal toxicity, and ease of activation by light. However, its use in PDT requires the use of light, which can be challenging to deliver to deep-seated tumors. Additionally, the effectiveness of PDT can be limited by the availability of oxygen in the tumor microenvironment.
Direcciones Futuras
1. Development of novel delivery systems for HPPH to improve its efficacy in PDT.
2. Investigation of the use of HPPH in combination with other therapies such as chemotherapy and immunotherapy.
3. Exploration of the use of HPPH in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new photosensitizers based on the structure of HPPH with improved selectivity and efficacy.
5. Investigation of the use of HPPH in the treatment of antibiotic-resistant bacterial infections.
In conclusion, HPPH is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment and other diseases. Its high selectivity for cancer cells and minimal toxicity make it an attractive option for use in PDT. Further research is needed to explore its full potential and develop new therapies based on its structure.
Métodos De Síntesis
The synthesis of HPPH involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to further reactions to obtain HPPH in its pure form.
Aplicaciones Científicas De Investigación
HPPH has shown promising results in various scientific research studies. It has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-11-14-1-6-15(7-2-14)18-17(21)10-5-13-3-8-16(20)9-4-13/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXMJRDTYVRSK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO)NC(=O)/C=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6641851.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)


![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)

